REACTION_CXSMILES
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[CH3:1][C:2]([C:4]1[CH:9]=[CH:8][CH:7]=[C:6]([O:10][CH3:11])[CH:5]=1)=[O:3].[CH3:12][Mg]I.C(OCC)C>>[CH3:11][O:10][C:6]1[CH:5]=[C:4]([C:2]([OH:3])([CH3:12])[CH3:1])[CH:9]=[CH:8][CH:7]=1
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Name
|
|
Quantity
|
1 g
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Type
|
reactant
|
Smiles
|
CC(=O)C1=CC(=CC=C1)OC
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[Mg]I
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Name
|
|
Quantity
|
4.4 mL
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Type
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reactant
|
Smiles
|
C(C)OCC
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Control Type
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UNSPECIFIED
|
Setpoint
|
0 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
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Details
|
flask equipped with a reflux condenser
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Type
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TEMPERATURE
|
Details
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to reflux for 60 min
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Duration
|
60 min
|
Type
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CUSTOM
|
Details
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quenched with successive addition of water (5 mL) and saturated ammonium chloride (25 mL)
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Type
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EXTRACTION
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Details
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The mixture was extracted with diethyl ether (3×20 mL)
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Type
|
WASH
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Details
|
the organic extracts were washed successively with 20% sodium bisulfite and saturated sodium bicarbonate
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
Purification by flash chromatography
|
Type
|
CUSTOM
|
Details
|
yields propan-2-ol (0.832 g, 75%)
|
Name
|
|
Type
|
|
Smiles
|
COC=1C=C(C=CC1)C(C)(C)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |